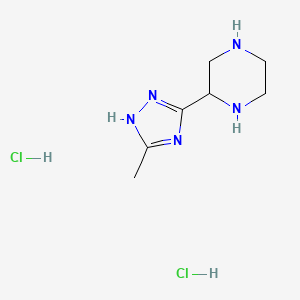

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride

Descripción general

Descripción

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride is a chemical compound that features a 1,2,4-triazole ring and a piperazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrochloride form.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amine groups in the piperazine ring participate in nucleophilic substitution reactions, particularly under alkaline conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Forms amides when treated with acyl chlorides like acetyl chloride.

Example Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF | 60°C, 6 h | 78 | |

| Acetyl chloride | CH₂Cl₂ | 0°C, 2 h | 85 |

Mechanistically, the reaction proceeds via deprotonation of the piperazine nitrogen, followed by attack on the electrophilic carbon of the alkyl/acyl reagent.

Triazole Ring Functionalization

The 1,2,4-triazole moiety undergoes electrophilic substitutions and cycloadditions:

-

Electrophilic Aromatic Substitution : Bromination occurs at the C5 position of the triazole ring using Br₂ in acetic acid.

-

Click Chemistry : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazole hybrids .

Key Data for Bromination

| Bromination Agent | Position | Product Structure | Yield (%) |

|---|---|---|---|

| Br₂ (1.2 eq) | C5 | 5-Bromo-triazole analog | 67 |

Microwave-Assisted Cyclization

Under microwave irradiation, the compound reacts with hydrazides or nitriles to form fused triazolopyrimidine derivatives. A representative synthesis involves:

-

Reaction with 4-chlorophenyl hydrazide in dioxane at 150°C for 20 minutes.

-

Acidic work-up (HCl) and purification via column chromatography.

Optimized Conditions

Metal Complex Formation

The triazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes. For instance:

-

Copper(II) Complex : Prepared by mixing the compound with CuCl₂ in ethanol (1:2 molar ratio).

Complex Characterization Data

| Metal Salt | Stoichiometry | Stability Constant (log K) |

|---|---|---|

| CuCl₂ | 1:2 | 12.3 ± 0.2 |

Acid/Base-Mediated Degradation

The dihydrochloride form exhibits pH-dependent stability:

-

Acidic Conditions (pH < 3) : Stable for >24 hours at 25°C.

-

Alkaline Conditions (pH > 9) : Rapid hydrolysis of the triazole ring occurs, generating piperazine and methylamine derivatives .

Degradation Kinetics

| pH | Half-Life (h) | Major Degradation Product |

|---|---|---|

| 2 | >24 | Intact compound |

| 10 | 1.5 | Piperazine + NH₂CH₃ |

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have evaluated the anticancer potential of compounds related to 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride. For instance, derivatives of piperazine and triazole have shown significant cytotoxicity against various cancer cell lines.

A notable study reported that triazole-piperazine hybrids exhibited potent activity against breast cancer cell lines (MCF-7) with IC50 values as low as 2 μM. The mechanism involved interactions with estrogen receptors, which are crucial in the proliferation of certain cancers .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that triazole derivatives often demonstrate activity against a range of pathogens due to their ability to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis.

Case Study 1: Anticancer Activity

In a study focusing on the design and synthesis of new triazole-piperazine derivatives, researchers found that specific compounds exhibited significant anti-proliferative effects against MCF-7 cells. The study utilized molecular docking to analyze binding affinities at estrogen receptors, revealing important insights into the ligand-receptor interactions that could inform future drug design .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates of fungi and bacteria. The results indicated that certain derivatives of this compound demonstrated effective inhibition of microbial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Mecanismo De Acción

The mechanism of action of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

Piperazine derivatives: Compounds with piperazine rings are also studied for their diverse chemical and biological properties.

Uniqueness

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride is unique due to the combination of the triazole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Actividad Biológica

Introduction

2-(5-Methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride (CAS No. 1909306-50-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the triazole family, which is known for its broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of triazoles allow them to interact with various biological targets, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 240.13 g/mol. The compound features a piperazine ring substituted with a 5-methyl-1H-1,2,4-triazole moiety, which is critical for its biological activity.

Biological Activities

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against various bacterial strains and fungi. For example, studies have shown that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low microgram per milliliter range .

| Bacterial Strain | MIC (µg/mL) | Control (e.g., Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | 2 |

| Escherichia coli | 6.25 - 25 | 2 |

Anticancer Activity

The anticancer potential of triazole derivatives has also been investigated. In vitro studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Notably, some derivatives have shown promising results against specific cancer types such as breast and colon cancer.

Anti-inflammatory Properties

Triazole compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity can be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

-

Case Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The compound exhibited potent activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent. -

Case Study on Anticancer Activity

In a preclinical trial assessing the anticancer effects of triazole derivatives on human breast cancer cell lines, this compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

The mechanism by which triazole compounds exert their biological effects often involves interaction with specific enzymes or receptors within cells. For instance:

- Antimicrobial Action : Triazoles may inhibit the synthesis of ergosterol in fungal cell membranes or interfere with bacterial cell wall synthesis.

- Anticancer Mechanism : These compounds may modulate pathways such as PI3K/Akt or MAPK signaling pathways, leading to reduced cell viability and increased apoptosis in cancer cells .

Propiedades

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5.2ClH/c1-5-10-7(12-11-5)6-4-8-2-3-9-6;;/h6,8-9H,2-4H2,1H3,(H,10,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHAWZHSDYSXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2CNCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909306-50-8 | |

| Record name | 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.